1-Bromo-2-chloro-3-methylbenzene

Catalog No.
S687473
CAS No.
97329-43-6
M.F
C7H6BrCl
M. Wt
205.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-chloro-3-methylbenzene

CAS Number

97329-43-6

Product Name

1-Bromo-2-chloro-3-methylbenzene

IUPAC Name

1-bromo-2-chloro-3-methylbenzene

Molecular Formula

C7H6BrCl

Molecular Weight

205.48 g/mol

InChI

InChI=1S/C7H6BrCl/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3

InChI Key

ZAUOWBCSUDVVQT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Br)Cl

Canonical SMILES

CC1=C(C(=CC=C1)Br)Cl

Chemical Structure and Properties
1-Bromo-2-chloro-3-methylbenzene has the molecular formula C₇H₆BrCl and a molecular weight of approximately 205.48 g/mol. Its structure consists of a benzene ring with a methyl group and two halogen atoms (bromine and chlorine) attached at specific positions, which influences its reactivity and interactions in

As there's no current research on specific applications of 1-Bromo-2-chloro-3-methylbenzene, a mechanism of action cannot be established.

  • Potential Hazards: Halogens like bromine and chlorine can be irritating to the skin, eyes, and respiratory system. The compound might be flammable and should be kept away from heat sources [].
  • Safety Measures: Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling the compound.
  • Organic synthesis

    As an aromatic compound with two halogen substituents (bromine and chlorine), 1-Bromo-2-chloro-3-methylbenzene could be a potential intermediate or starting material in organic synthesis. Halogenated aromatics are frequently used as building blocks in the construction of more complex molecules due to their reactivity and the diverse range of functional groups that can be introduced through various substitution reactions .

  • Material science

    Halogenated aromatic compounds can exhibit interesting properties relevant to material science applications. For example, they can be incorporated into polymers to modify their physical and chemical properties, such as thermal stability or conductivity . However, specific research on the use of 1-Bromo-2-chloro-3-methylbenzene in this field is currently lacking.

  • Medicinal chemistry

    While there is no current evidence of 1-Bromo-2-chloro-3-methylbenzene being used in any specific drug development programs, it is theoretically possible that its unique chemical structure could hold potential for further exploration. However, further research and testing would be necessary to determine its potential bioactivity and suitability for pharmaceutical applications.

Typical of halogenated aromatics, including:

  • Nucleophilic Substitution Reactions: The presence of bromine and chlorine makes this compound susceptible to nucleophilic attack, allowing for the substitution of these halogens with other nucleophiles.
  • Electrophilic Aromatic Substitution: The methyl group activates the aromatic ring, making it more reactive towards electrophiles.
  • Coupling Reactions: It can be used in coupling reactions to synthesize more complex aromatic compounds.

1-Bromo-2-chloro-3-methylbenzene can be synthesized through several methods:

  • Halogenation of Toluene: Toluene can be treated with bromine and chlorine under controlled conditions (such as temperature and light exposure) to introduce the halogens at specific positions on the aromatic ring.
  • Multi-step Synthesis: This may involve initial bromination followed by chlorination or vice versa, using reagents like acetic acid to facilitate the reactions .

Research into the interactions of 1-bromo-2-chloro-3-methylbenzene with biological systems or other chemicals is essential for understanding its safety profile and potential applications. Interaction studies often focus on its reactivity with nucleophiles or electrophiles, assessing its role in synthetic pathways or biological mechanisms .

Several compounds share structural similarities with 1-bromo-2-chloro-3-methylbenzene. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-Bromo-2-chloro-3-methylbenzeneC₇H₆BrClContains both bromine and chlorine; versatile in synthesis
1-Bromo-4-chlorobenzeneC₆H₄BrClOnly one halogen at para position; less reactive than 1-bromo-2-chloro-3-methylbenzene
2-Bromo-5-chlorotolueneC₇H₆BrClStructural isomer; different reactivity due to position of substituents
1-Chloro-2-bromobenzeneC₆H₄BrClSimilar halogenation pattern but different properties due to chlorine's position

The presence of both bromine and chlorine on the benzene ring at specific positions gives 1-bromo-2-chloro-3-methylbenzene unique reactivity compared to its analogs, making it particularly useful in synthetic organic chemistry.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

97329-43-6

Wikipedia

1-Bromo-2-chloro-3-methylbenzene

Dates

Modify: 2023-08-15

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